molecular formula C16H18ClN3O3S B8224554 Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate

Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate

Cat. No.: B8224554
M. Wt: 367.9 g/mol
InChI Key: QUVXAYSRBLGINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate ( 302964-06-3) is a significant pharmaceutical compound primarily used as an analytical reference standard and a key synthetic intermediate in organic chemistry and drug development . This off-white solid, with a molecular formula of C16H18ClN3O3S and a molecular weight of 367.85 g/mol, is critically recognized in research as Dasatinib Impurity . Dasatinib is a well-known therapeutic agent for chronic myeloid leukemia, and this compound serves as a crucial impurity (Dasatinib Impurity-A-Boc) for quality control and analytical testing . Researchers utilize this high-quality standard in methods such as HPLC to ensure the purity, safety, and efficacy of pharmaceutical products, playing a vital role in regulatory compliance and manufacturing . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development applications strictly as an analytical standard and is not approved for human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-9-6-5-7-10(17)12(9)19-13(21)11-8-18-14(24-11)20-15(22)23-16(2,3)4/h5-8H,1-4H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVXAYSRBLGINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate, with the CAS number 302964-06-3, is a synthetic compound featuring a thiazole moiety that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClN3O3S
  • Molecular Weight : 367.85 g/mol
  • Structure : The compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole ring is crucial for binding to target proteins, influencing cellular pathways.

Interaction with P-glycoprotein (P-gp)

Research indicates that thiazole derivatives can modulate P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Studies have shown that compounds similar to this compound can enhance the intracellular concentration of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity .

Anticancer Activity

  • In Vitro Studies : In cell line studies, derivatives of thiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds that share structural similarities with this compound exhibited enhanced apoptosis in resistant cancer cells at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models have shown promising results where thiazole derivatives reduced tumor volume and weight without significant side effects . These findings suggest that this compound may also exhibit similar anticancer properties.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated the ability of thiazole derivatives to inhibit P-gp, leading to increased efficacy of chemotherapeutics in resistant cell lines .
Study 2 Reported significant cytotoxicity in human cancer cell lines at low concentrations, suggesting potential as an anticancer agent .
Study 3 Explored the antimicrobial effects of similar thiazole compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Bromine substitution at C2 (CAS 1245647-95-3) increases similarity (0.86) compared to C5 bromination (CAS 405939-39-1, 0.56), highlighting the importance of substituent placement .

Physicochemical Properties

  • Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF) compared to non-protected analogs .

Preparation Methods

Reaction Conditions and Procedure

A solution of the tert-butyl-protected precursor (25.0 g, 0.07 mol) in TFA (250 mL) is stirred at 25–30°C for 2 hours. Completion is monitored by thin-layer chromatography (TLC). The TFA is distilled off, and the residue is diluted with ethyl acetate (250 mL). The organic layer is washed sequentially with saturated sodium bicarbonate (2 × 25 mL), water, and brine (125 mL), dried over sodium sulfate, and concentrated. The crude product is triturated with methyl tert-butyl ether to afford the deprotected compound as a pale-yellow solid (16.2 g).

Key Data:

  • Yield : 89%

  • Reaction Time : 2 hours

  • Temperature : 25–30°C

  • Purification : Ethyl acetate extraction and trituration

Characterization

  • IR (KBr) : 3382.4 cm⁻¹ (N–H stretch), 1627.02 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 9.63 (s, 1H, thiazole-H), 7.86 (s, 1H), 7.60 (s, 2H, –NH₂), 7.38 (dd, J = 7.5 Hz, 1H, Ar–H), 7.20–7.22 (m, 2H, Ar–H), 2.20 (s, 3H, Ar–CH₃).

  • ¹³C NMR (DMSO-d₆) : δ 172.2 (C=O), 159.6 (thiazole-C), 18.3 (Ar–CH₃).

  • MS (ESI) : m/z 268.0 [M + H]⁺.

Method 2: Multi-Step Synthesis via Acid Chloride Intermediate

A patent by US20150336913A1 discloses an alternative route involving the preparation of an acid chloride intermediate, followed by coupling with 2-chloro-6-methylaniline.

Step 1: Synthesis of tert-Butyl (5-(Chlorocarbonyl)Thiazol-2-Yl)Carbamate

2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid is treated with oxalyl chloride (2M in dichloromethane) in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature for 4 hours. The solvent is evaporated to yield the acid chloride intermediate.

Step 2: Coupling with 2-Chloro-6-Methylaniline

The acid chloride is dissolved in dichloromethane and cooled to 0°C. 2-Chloro-6-methylaniline and diisopropylamine are added, and the mixture is stirred at room temperature for 24 hours. The organic layer is washed with 2N HCl, dried, and concentrated. Trituration with ethyl acetate–ether affords the tert-butyl carbamate derivative in 48% yield.

Key Data:

  • Overall Yield : 48%

  • Reaction Time : 24 hours (coupling step)

  • Purification : Dichloromethane extraction and trituration

Comparative Analysis of Synthesis Methods

Parameter Method 1 Method 2
Yield89%48%
Reaction Time2 hours28 hours
Purification ComplexityLowModerate
ScalabilityHighModerate

Method 1 offers superior yield and shorter reaction time, making it preferable for industrial-scale synthesis. However, Method 2 provides a route for synthesizing the compound from simpler starting materials, albeit with lower efficiency.

Characterization and Quality Control

Spectroscopic Validation

Both methods rely on NMR and MS to confirm structural integrity. The absence of tert-butyl signals (δ ~1.3 ppm in ¹H NMR) in the final product of Method 1 confirms complete deprotection. In Method 2, the retention of the tert-butyl group (δ 1.38 ppm in ¹H NMR) verifies successful carbamate formation.

Purity Assessment

HPLC analysis reveals >98% purity for Method 1, while Method 2 requires additional recrystallization to achieve comparable purity .

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate?

  • Methodology : Synthesis typically involves multi-step reactions. A key intermediate, 5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-amine, is prepared via coupling reactions. The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Na₂CO₃ or DIEA). For example, coupling with HATU/DIEA in DMF facilitates carbamate formation .
  • Optimization : Reaction conditions (e.g., anhydrous solvents, 80°C overnight) and stoichiometric ratios (1.2 equivalents of coupling agents) are critical for yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include δ ~1.38 ppm (tert-butyl CH₃) and δ ~6.9–7.9 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 530.0 for C₂₄H₂₈ClN₇O₃S) .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with acetonitrile/water gradients .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological activity?

  • Structure-Activity Relationship (SAR) : The 2-chloro-6-methylphenyl carbamoyl group enhances target binding (e.g., kinase inhibition). Thiazole ring substitutions (e.g., bromo vs. chloro) alter solubility and metabolic stability. For example, bromo analogs show improved enzyme inhibition (IC₅₀ < 1 µM) .
  • Comparative Data : Structural analogs with trifluoromethyl or fluoro substituents exhibit varied antifungal activity (e.g., 2f vs. 2g in ) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Case Study : Yields vary due to Boc-protection efficiency. reports 31% yield using HATU/DIEA, while achieves >70% via phase-transfer catalysis. Optimizing base strength (e.g., Na₂CO₃ vs. DIEA) and solvent polarity improves consistency .
  • Troubleshooting : Trace water in DMF reduces coupling efficiency. Anhydrous conditions and molecular sieves are recommended .

Q. What mechanistic insights explain its role in enzyme inhibition?

  • Target Engagement : The carbamoyl group interacts with catalytic lysine residues in kinases (e.g., WDR5), disrupting protein-protein interactions. NanoBRET assays confirm target engagement (Kd ~50 nM) .
  • Kinase Profiling : Quantitative assays reveal selectivity against >100 kinases, with <10% off-target activity at 1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.